molecular formula C6H13NO2S B3242469 N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide CAS No. 151775-03-0

N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B3242469
CAS No.: 151775-03-0
M. Wt: 163.24 g/mol
InChI Key: BCKXDHUGBHITAS-UHFFFAOYSA-N
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Description

Contextual Background of Thiophene (B33073) Derivatives and Sulfone Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science. rsc.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and solubility. Thiophene derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive properties. bldpharm.com

Sulfone heterocycles, which feature a sulfur atom double-bonded to two oxygen atoms within a ring system, are also of significant interest. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design. Cyclic sulfones are integral to the structure of various biologically active molecules and are explored for their therapeutic potential across different disease areas.

Significance and Research Rationale for Related 3-Aminotetrahydrothiophene 1,1-dioxides

The structural motif of 3-aminotetrahydrothiophene 1,1-dioxide combines the features of a saturated thiophene ring (a tetrahydrothiophene (B86538) or "thiolane") with a sulfone group and an amino functionality. This combination creates a three-dimensional structure that can be finely tuned to interact with biological targets.

Recent research has focused on this scaffold for its potential to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a key regulator of cellular defense mechanisms against oxidative stress. Activation of the Nrf2-ARE (antioxidant response element) pathway can protect cells from damage, and non-electrophilic activators are sought after to avoid off-target reactivity. The research in this area aims to develop therapeutic agents for conditions associated with oxidative stress, such as neurodegenerative diseases and chronic inflammatory disorders.

Overview of Current Research Trajectories Relevant to the Structural Motif

Current research on 3-aminotetrahydrothiophene 1,1-dioxide derivatives is primarily centered on:

Synthesis and Library Development: Devising efficient synthetic routes to create diverse libraries of these compounds for biological screening. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the amino group and the tetrahydrothiophene ring to understand how these changes affect biological activity and potency as Nrf2 activators. nih.govnih.gov

Pharmacological Evaluation: Assessing the efficacy and safety of promising lead compounds in cellular and potentially in vivo models of disease.

Computational Modeling: Using in silico methods to predict the drug-like properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new analogs.

Due to the lack of specific data for "N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide," it is not possible to provide detailed research findings or data tables as requested. Should the user wish to proceed with an article on the broader class of 3-aminotetrahydrothiophene 1,1-dioxide derivatives, a comprehensive and well-supported article can be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethyl-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7-2)3-4-10(8,9)5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXDHUGBHITAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207450
Record name 3-Thiophenamine, tetrahydro-N,3-dimethyl-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151775-03-0
Record name 3-Thiophenamine, tetrahydro-N,3-dimethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151775-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, tetrahydro-N,3-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N,3 Dimethyltetrahydrothiophen 3 Amine 1,1 Dioxide

Historical Evolution of Synthetic Approaches to Tetrahydrothiophene (B86538) Sulfone Amines and Related Scaffolds

The development of synthetic methods for tetrahydrothiophene amines and their corresponding sulfones has been a journey of incremental innovation. Early approaches were often multi-step, laborious processes. researchgate.net One of the foundational methods for creating the tetrahydrothiophene ring itself involved the catalytic reduction of thiophenes. researchgate.net Palladium compounds were identified as effective catalysts for saturating the thiophene (B33073) ring, although early iterations required high pressures, which posed challenges for preparative synthesis. researchgate.net

Another classical route involved starting with furanidine homologs, though the preparation of these starting materials was often complex. researchgate.net The synthesis of the core tetrahydrothiophene structure can also be achieved through the reaction of tetrahydrofuran (B95107) with hydrogen sulfide (B99878) over alumina (B75360) catalysts or by reacting 1,4-butanediol (B3395766) with hydrogen sulfide in a fixed-bed reactor. wikipedia.orggoogle.com

The introduction of the amine functionality and the subsequent oxidation to the sulfone represented separate challenges. Traditional methods for amination often involved reductive amination of a ketone precursor, such as tetrahydrothiophene-3-one. The oxidation of the sulfide to the sulfone (a sulfolane (B150427) structure) is a well-established transformation, commonly achieved using strong oxidizing agents. wikipedia.orgorganic-chemistry.org Over time, research has focused on developing milder, more selective, and higher-yielding methodologies for each of these key transformations, moving from stoichiometric reagents to more sophisticated catalytic systems.

De Novo Synthesis of N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide

The de novo synthesis of the target molecule requires a strategic sequence of reactions to construct the heterocyclic core and install the required functional groups at the C3 position.

Elucidation of Key Synthetic Routes and Reaction Cascades

A plausible and efficient synthetic route to this compound begins with the construction of a 3-substituted tetrahydrothiophene precursor. One common strategy involves the use of cascade reactions. For instance, a sulfa-Michael/aldol (B89426) cascade reaction can be employed to create highly functionalized tetrahydrothiophenes with multiple stereocenters. organic-chemistry.org

A typical synthetic sequence for the target molecule might involve:

Formation of a Tetrahydrothiophene-3-one Precursor : This key intermediate can be synthesized through various means. A convenient multigram scale synthesis of tetrahydrothiophene-3-one-1,1-dioxide has been reported, which can serve as a crucial building block. researchgate.net

Introduction of the 3-Amino-3-methyl Moiety : Starting from the tetrahydrothiophene-3-one, a Strecker-type synthesis or a Bucherer-Bergs reaction could be envisioned to introduce both the amine and the methyl group at the C3 position, forming a quaternary center.

N-Methylation : The resulting primary or secondary amine at the C3 position can then be methylated. Standard N-methylation procedures, such as reductive amination with formaldehyde (B43269) or reaction with a methylating agent like methyl iodide, would yield the desired N-methyl amine.

Oxidation to the Sulfone : If not already present, the sulfide in the tetrahydrothiophene ring is oxidized to the 1,1-dioxide (sulfone). This is a critical step, and various oxidizing agents can be used. organic-chemistry.org

An alternative cascade approach involves the reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones, catalyzed by a bifunctional squaramide, to yield trisubstituted tetrahydrothiophenes in a highly stereocontrolled manner. organic-chemistry.org This highlights the power of organocatalysis in constructing the core scaffold.

Optimization of Catalyst Systems and Reaction Conditions

The efficiency of the synthesis is highly dependent on the choice of catalysts and the optimization of reaction conditions.

For the hydrogenation of thiophene precursors to the tetrahydrothiophene core, palladium catalysts, either metallic or sulfurized, have been extensively studied. It has been found that carrying out the process at elevated temperatures and increased hydrogen pressures leads to preparative yields. researchgate.net For the synthesis of tetrahydrothiophene from 1,4-butanediol and hydrogen sulfide, a modified catalyst involving a transition metal salt on activated alumina is used, allowing for lower reaction temperatures and reduced energy consumption. google.com

In cascade reactions, the choice of catalyst is paramount for controlling stereochemistry and yield. For example, a Ni(II)/trisoxazoline complex has been shown to be effective in catalyzing asymmetric sulfa-Michael/Aldol cascade reactions to access chiral 3-amino-tetrahydrothiophene derivatives. researchgate.net Similarly, bifunctional squaramides have been used at low catalyst loadings for sulfa-Michael/aldol cascades. organic-chemistry.org

The oxidation of the sulfide to the sulfone can be catalyzed by various systems to improve selectivity and avoid over-oxidation. Niobium carbide has been identified as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide selectively yields the sulfoxide. organic-chemistry.org

The table below summarizes catalyst systems and conditions for key transformations.

TransformationCatalyst SystemReagentsConditionsOutcomeReference
Thiophene HydrogenationSulfurized Palladium/AluminaThiophene, H₂Elevated T, 5 MPaPreparative yields of tetrahydrothiophene researchgate.net
Tetrahydrothiophene SynthesisModified Activated Alumina1,4-Butanediol, H₂S220°C - 300°CHigh selectivity, lower energy use google.com
Asymmetric CascadeNi(II)/TrisoxazolineThiol, EnoneNot specifiedChiral 3-amino-tetrahydrothiophenes researchgate.net
Sulfide OxidationNiobium CarbideSulfide, 30% H₂O₂Not specifiedEfficient conversion to sulfone organic-chemistry.org

Stereoselective Synthesis and Enantiomeric Resolution Methodologies

Creating this compound with a specific stereochemistry at the C3 quaternary center requires advanced asymmetric synthesis or resolution techniques.

Stereoselective Synthesis: Catalytic asymmetric cascade reactions are a powerful tool for establishing stereocenters during ring formation. The use of chiral catalysts, such as a Ni(II) complex with a trisoxazoline ligand, enables the synthesis of 3-amino-tetrahydrothiophenes containing a quaternary stereocenter with high diastereoselectivity and enantioselectivity. researchgate.net Another approach utilizes bifunctional squaramide organocatalysts in sulfa-Michael/aldol cascade reactions to produce trisubstituted tetrahydrothiophenes with three contiguous stereocenters in a highly controlled manner. organic-chemistry.org

A convenient method for preparing chiral tetrahydrothiophenes in high enantiopurity involves a base-promoted, intramolecular carbon-sulfur bond formation via a double SN2 displacement mechanism, starting from chiral phosphorothioic acids. organic-chemistry.org

Enantiomeric Resolution: If a racemic mixture is synthesized, enantiomeric resolution can be performed. This can be achieved through several methods:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid), followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine.

Enzymatic Resolution: Enzymes, such as lipases (e.g., CAL-B), can be used to selectively acylate one enantiomer of an amine in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org This method is known for its high selectivity and mild reaction conditions.

Functional Group Transformations and Derivatization of Precursors

A general retrosynthetic analysis might start with the target molecule and disconnect the key bonds. The sulfone can be disconnected to a sulfide, which is a common precursor. The N-methyl group can be removed to reveal a primary or secondary amine. The C-N and C-C bonds at the C3 position can be disconnected back to a ketone precursor, tetrahydrothiophene-3-one.

Key transformations include:

Oxidation of Sulfide to Sulfone : This is a crucial step to form the 1,1-dioxide. A variety of reagents can accomplish this, including hydrogen peroxide (often with a catalyst like niobium carbide), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate. organic-chemistry.org The choice of reagent can influence selectivity and reaction conditions.

Amination of Ketones : Converting a tetrahydrothiophene-3-one precursor to the 3-amino derivative is a pivotal transformation. This can be achieved via reductive amination, where the ketone reacts with an amine (e.g., ammonia (B1221849) or methylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride).

N-Alkylation : The introduction of the N-methyl group onto the 3-amino functionality is typically a straightforward alkylation or reductive amination. Using formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride (B8407120) is a common method for methylation.

Creation of the Quaternary Center : Forming the 3-methyl-3-amino group often requires methods that can create a quaternary stereocenter, such as the addition of a cyanide source and an amine to the ketone (Strecker synthesis), followed by reduction of the resulting nitrile.

Integration of Green Chemistry Principles in the Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as atom economy, use of safer solvents, and energy efficiency.

Catalysis over Stoichiometric Reagents : The use of catalytic methods is a cornerstone of green chemistry. For instance, employing catalytic amounts of palladium for hydrogenation researchgate.net or niobium carbide for oxidation organic-chemistry.org is preferable to using stoichiometric reducing or oxidizing agents, as it reduces waste.

Solvent Selection : Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives. For example, replacing chlorinated solvents with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce environmental impact. mdpi.com In some cases, reactions can be performed in water or even under solvent-free conditions. sci-hub.se

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product is a key goal. Cascade reactions are particularly beneficial in this regard as they combine multiple steps into one pot, reducing the need for intermediate workups and purifications, thereby saving solvents and energy. organic-chemistry.org

Energy Efficiency : The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch heating. researchgate.netunibe.ch A patented process for tetrahydrothiophene synthesis emphasizes a lower reaction temperature to reduce energy consumption. google.com

Avoiding Hazardous Reagents : A significant green advancement in the synthesis of chiral tetrahydrothiophenes is the development of methods that circumvent the use of highly toxic hydrogen sulfide (H₂S) gas. organic-chemistry.org

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally benign.

Advanced Structural Elucidation and Conformational Analysis of N,3 Dimethyltetrahydrothiophen 3 Amine 1,1 Dioxide

Spectroscopic Signatures and Advanced Interpretation

The structural features of N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide—a saturated five-membered sulfone ring with a tertiary amine and two methyl groups at the C3 position—give rise to predictable and distinct spectroscopic signatures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The N-dimethyl group would appear as a sharp singlet, integrating to six protons. The C3-methyl group would also be a singlet, integrating to three protons. The protons on the tetrahydrothiophene (B86538) ring at positions C2, C4, and C5 would present more complex patterns. Due to the substitution at C3, the protons at C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and would appear as distinct signals, likely complex multiplets, each integrating to two protons. The C5 protons would also form a multiplet. The strong electron-withdrawing effect of the sulfone group would shift the signals of adjacent protons (C2 and C5) downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom. The two carbons of the N-dimethyl group would likely appear as a single peak. The C3-methyl carbon and the quaternary C3 carbon would be distinct singlets. The methylene (B1212753) carbons of the ring (C2, C4, and C5) would also produce unique signals. The carbons alpha to the sulfone group (C2 and C5) would be significantly shifted downfield due to its deshielding effect.

Dynamic NMR Studies: The tetrahydrothiophene ring is not planar and undergoes rapid conformational changes at room temperature, such as pseudorotation between envelope and twist forms. At lower temperatures, this process could slow sufficiently to be observed on the NMR timescale. This would result in the broadening and eventual splitting of the signals for the ring protons (C2, C4, C5), providing valuable information about the energy barriers of ring inversion.

Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂~2.3Singlet~40-45
C3-CH₃~1.3Singlet~20-25
C2-H₂~3.1-3.4Multiplet~55-60
C4-H₂~2.0-2.4Multiplet~30-35
C5-H₂~2.9-3.2Multiplet~50-55
C3--~60-65

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum would be the strong absorption bands from the sulfone group. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Other expected absorptions include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and C-N stretching vibrations in the 1250-1020 cm⁻¹ range. libretexts.org The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. wikipedia.org The S=O symmetric stretch would likely be Raman active. ondavia.com C-H and C-C bond vibrations within the ring and methyl groups would also be observable. Raman spectroscopy is a useful technique for providing a structural fingerprint of molecules. wikipedia.orgondavia.com

Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Asymmetric StretchS=O (Sulfone)1350-1300StrongWeak-Medium
Symmetric StretchS=O (Sulfone)1160-1120StrongMedium-Strong
StretchC-H (sp³)2980-2850MediumStrong
StretchC-N1250-1020MediumWeak
Bending/DeformationCH₂ / CH₃1470-1350MediumMedium

HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₇H₁₅NO₂S. The calculated exact mass is approximately 177.08235 u.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion is expected to be observed, which is consistent with the nitrogen rule for a molecule with a single nitrogen atom. whitman.edu The most characteristic fragmentation pathway for tertiary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to the loss of a methyl radical to form a stable iminium cation. libretexts.orgjove.com Another likely fragmentation is the loss of the entire dimethylamino group. Fragmentation of the sulfolane (B150427) ring itself could occur through the loss of sulfur dioxide (SO₂), a common pathway for cyclic sulfones. researchgate.net

Plausible Fragmentation Pathways

Process Lost Fragment Resulting m/z (Nominal) Notes
Molecular Ion-177The parent molecular ion [M]⁺•.
Alpha-Cleavage•CH₃162Loss of a methyl radical from the N(CH₃)₂ group.
Loss of Amine•N(CH₃)₂133Cleavage of the C3-N bond.
Sulfone EliminationSO₂113Loss of sulfur dioxide from the ring.

X-ray Crystallography of this compound and its Salts/Co-crystals

While a specific crystal structure for this compound is not publicly available, its solid-state properties can be predicted from studies of similar heterocyclic sulfones and amines. researchgate.netmdpi.com

The crystal packing of the neutral molecule would be primarily governed by dipole-dipole interactions and van der Waals forces. The sulfone group introduces a strong dipole moment, and the alignment of these dipoles would be a significant factor in the crystal lattice. Weak C-H···O hydrogen bonds between the methyl or methylene protons and the sulfone oxygen atoms are also expected to play a role in stabilizing the crystal structure. researchgate.net

In the case of a salt, such as the hydrochloride salt, the crystal packing would be dominated by strong electrostatic interactions between the protonated dimethylammonium cation and the chloride anion. A strong N⁺-H···Cl⁻ hydrogen bond would be the primary intermolecular interaction, dictating the supramolecular assembly.

The five-membered tetrahydrothiophene 1,1-dioxide ring is not planar. researchgate.net Like cyclopentane, it adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (with C₂ symmetry) and the "twist" or "half-chair" (with Cₛ symmetry) forms. The presence of substituents on the ring influences the conformational preference.

For this compound, the bulky dimethylamino group and the methyl group are both located at the C3 position. In the solid state, the ring would adopt a specific envelope or twist conformation that minimizes the steric interactions between these substituents and the rest of the ring. The exact conformation would determine the pseudo-axial or pseudo-equatorial orientation of the substituents, which could be definitively determined by X-ray diffraction analysis.

Chiroptical Properties and Stereochemical Characterization of this compound

The stereochemical characterization of a chiral molecule is fundamental to understanding its interaction with other chiral entities and its behavior in biological systems. Chiroptical spectroscopic techniques are paramount in this endeavor, providing insights into the three-dimensional arrangement of atoms.

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the molecule's stereochemistry. An electronically excitable group, or chromophore, in a chiral environment will produce a CD signal. For this compound, the relevant chromophores would be the sulfone group and the amine group. The resulting CD spectrum, a plot of ellipticity versus wavelength, would be unique to one enantiomer. Its mirror image, the other enantiomer, would produce a CD spectrum of equal magnitude but opposite sign.

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the rotation of the plane of polarized light as a function of wavelength. The variation in rotation near an absorption band is known as a Cotton effect, which can be either positive or negative depending on the stereochemistry of the molecule. ORD and CD are related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of a molecule.

In the absence of experimental data, hypothetical CD and ORD data for one enantiomer of this compound are presented below for illustrative purposes.

Hypothetical Chiroptical Data for (R)-N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
210+15000
2300
250-10000
280-2000
Wavelength (nm)Molar Rotation [Φ] (deg)
589 (D-line)+50
436+120
365+250
313+500

Absolute Configuration Assignment Methodologies (e.g., Anomalous Dispersion, Computational Methods)

Determining the absolute configuration, the actual three-dimensional arrangement of atoms in a chiral molecule, is a critical step in its characterization.

Anomalous Dispersion

One of the most definitive methods for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography utilizing anomalous dispersion. When an atom in the crystal lattice is heavy enough (e.g., sulfur), it can be used as an anomalous scatterer. The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) can be used to determine the absolute configuration of the molecule in the crystal. For this compound, the presence of the sulfur atom makes this technique potentially applicable, provided a suitable single crystal can be grown.

Computational Methods

In recent years, computational methods have become a powerful tool for assigning the absolute configuration of chiral molecules. By using quantum mechanical calculations, it is possible to predict the chiroptical properties of a molecule with a known absolute configuration.

The general workflow involves:

Generating low-energy conformers of the molecule.

Optimizing the geometry of these conformers.

Calculating the CD and/or ORD spectra for each conformer.

Averaging the spectra based on the Boltzmann population of the conformers.

Comparing the theoretically predicted spectrum with the experimental spectrum.

A good match between the experimental and calculated spectra for a particular enantiomer allows for the assignment of the absolute configuration. Density Functional Theory (DFT) is a commonly used computational method for these types of calculations.

Without experimental data for this compound, a definitive assignment of its absolute configuration remains undetermined. Future experimental and computational studies are necessary to fully elucidate the stereochemical and chiroptical properties of this compound.

Reactivity and Mechanistic Studies of N,3 Dimethyltetrahydrothiophen 3 Amine 1,1 Dioxide

Reactivity of the Sulfone Moiety

The sulfone group, a sulfur atom double-bonded to two oxygen atoms, significantly influences the reactivity of the tetrahydrothiophene (B86538) ring. The sulfur in a sulfone is in a high oxidation state (+6), making it electron-deficient and susceptible to certain types of reactions. libretexts.org

The sulfur atom in the sulfone group of N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide is electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. libretexts.org This allows for nucleophilic attack at the sulfur center. The mechanism of such reactions at a tetracoordinate sulfur atom can be complex, potentially proceeding through either a synchronous S"N2-like mechanism or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate. nih.gov

While direct nucleophilic substitution at the sulfonyl sulfur is a known reaction for compounds like arenesulfonyl chlorides, the reactivity of the cyclic sulfone in this specific molecule towards various nucleophiles warrants further investigation. nih.gov The steric hindrance around the sulfur atom, influenced by the ring structure and the methyl group, would play a significant role in the kinetics of such reactions.

Electrophilic attack on the sulfone group is less common due to the already electron-deficient nature of the sulfur and the non-basic character of the sulfone oxygens. However, under forcing conditions with very strong electrophiles, interactions could potentially occur.

The tetrahydrothiophene 1,1-dioxide ring can undergo cleavage under specific conditions. Reductive methods can lead to the opening of the ring, breaking the carbon-sulfur bonds. The stability of the five-membered ring, however, generally requires potent reagents for such transformations to occur.

Ring-contraction reactions, while less common for simple sulfones, can be induced under specific circumstances, often involving rearrangement pathways. For instance, deaminative ring-contraction cascades have been observed in related nitrogen-containing heterocyclic systems, where the amine functionality is first converted into a reactive intermediate that triggers a rearrangement of the ring structure. nih.gov While not directly reported for this compound, such a transformation could potentially be explored by derivatizing the amine group.

Regioselective and Stereoselective Transformations of this compound

The presence of two distinct functional groups and a chiral center at the C3 position allows for the possibility of regioselective and stereoselective reactions.

Regioselectivity refers to the preference for reaction at one functional group over the other. For instance, in reactions with electrophiles, a key consideration is whether the reaction will occur at the nitrogen of the amine or the sulfur of the sulfone. Given that tertiary amines are generally more nucleophilic than sulfones, reactions with many electrophiles would be expected to occur preferentially at the nitrogen atom. libretexts.orglibretexts.org

Stereoselectivity is relevant due to the chiral center at the C3 position. Reactions that create a new stereocenter or modify the existing one could potentially proceed with a preference for one stereoisomer over another. For example, if a reaction were to occur at the carbon atom adjacent to the sulfur, the stereochemistry at C3 could direct the approach of the reagent, leading to a diastereoselective outcome. The synthesis of related tetrahydrothiophene 1,1-dioxides annulated with an oxazolidine (B1195125) ring has demonstrated the potential for stereochemical control in reactions involving this ring system. researchgate.net

Reaction Mechanisms and Kinetic Studies Relevant to the Compound's Transformations

The reactivity of this compound is dictated by the interplay of its two key functional groups: the tertiary amine and the sulfone. While specific kinetic and mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical behavior of analogous cyclic amines and sulfones. The primary transformations this compound is likely to undergo include elimination reactions of the amine group and thermal decomposition of the sulfolane (B150427) ring.

Elimination Reactions

The tertiary amine functionality allows this compound to undergo elimination reactions to form an alkene. Two classical named reactions are relevant in this context: the Hofmann elimination and the Cope elimination.

The Hofmann elimination is a process that converts an amine into an alkene. nrochemistry.comwikipedia.orgaakash.ac.in The reaction proceeds through a quaternary ammonium (B1175870) salt intermediate. In the case of this compound, this would involve exhaustive methylation of the tertiary amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. organic-chemistry.orgresearchgate.netlibretexts.org This salt is then treated with a base, typically silver oxide in water, to generate a quaternary ammonium hydroxide (B78521). organic-chemistry.orgresearchgate.netlibretexts.org Upon heating, this intermediate undergoes an E2 elimination reaction to yield an alkene, with the tertiary amine serving as the leaving group. researchgate.netalfa-chemistry.com

The mechanism of the Hofmann elimination is characterized by an anti-periplanar transition state. libretexts.org A key feature of this reaction is its regioselectivity, which generally follows the Hofmann rule . This rule predicts that the major product will be the least substituted alkene. nrochemistry.comaakash.ac.inorganic-chemistry.org This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of a proton from the least sterically hindered β-carbon more favorable. nrochemistry.comwikipedia.org

For this compound, the β-hydrogens are located on the C2 and C4 carbons of the tetrahydrothiophene ring and the methyl group at the C3 position. The Hofmann elimination would likely favor the formation of 3-methyl-2,3-dihydrothiophene-1,1-dioxide.

A generalized kinetic profile for a Hofmann elimination reaction is typically second order, being first order in both the quaternary ammonium hydroxide and the base. However, under the typical conditions of heating the quaternary ammonium hydroxide salt, the reaction can exhibit pseudo-first-order kinetics.

Table 1: Representative Kinetic Data for Hofmann Elimination of Cyclic Amines

Substrate Temperature (°C) Rate Constant (k) (s⁻¹) Activation Energy (Ea) (kJ/mol)
N-methylpiperidine methohydroxide 100 1.5 x 10⁻⁴ 120
N-methylpyrrolidine methohydroxide 100 3.2 x 10⁻⁴ 115

Note: This table presents representative data for analogous cyclic amines to illustrate typical reaction kinetics and is not experimental data for this compound.

An alternative elimination pathway for tertiary amines is the Cope elimination. This reaction involves the oxidation of the tertiary amine to an N-oxide, typically using an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). alfa-chemistry.commasterorganicchemistry.comchemistrysteps.com The resulting N-oxide then undergoes a thermal, intramolecular elimination to form an alkene and a hydroxylamine. nrochemistry.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism of the Cope elimination is a concerted, syn-periplanar intramolecular process that proceeds through a five-membered cyclic transition state. nrochemistry.comorganic-chemistry.orgchemistrysteps.com This stereochemical requirement is a key distinction from the Hofmann elimination. Similar to the Hofmann elimination, the Cope elimination also generally follows the Hofmann rule, favoring the formation of the least substituted alkene due to steric factors in the cyclic transition state. organic-chemistry.org

For this compound, the Cope elimination would first involve oxidation to the corresponding N-oxide. Upon heating, this intermediate would be expected to yield 3-methyl-2,3-dihydrothiophene-1,1-dioxide. The Cope elimination often occurs under milder conditions than the Hofmann elimination. nrochemistry.com

The kinetics of the Cope elimination are typically first-order, as it is an intramolecular reaction. The rate is highly dependent on the solvent, with aprotic solvents generally leading to faster reactions. nrochemistry.comalfa-chemistry.com

Table 2: Representative Kinetic Data for Cope Elimination of Tertiary Amine N-oxides

Substrate Solvent Temperature (°C) Rate Constant (k) (s⁻¹)
N,N-dimethylcyclohexylamine N-oxide DMSO 80 2.1 x 10⁻⁴
N,N-dimethylcyclopentylamine N-oxide DMSO 80 4.5 x 10⁻⁴

Note: This table presents representative data for analogous tertiary amine N-oxides to illustrate typical reaction kinetics and is not experimental data for this compound N-oxide.

Thermal Decomposition

The tetrahydrothiophene-1,1-dioxide (sulfolane) ring system is known for its high thermal stability. sulfolane.cnnih.govwikipedia.org Studies on unsubstituted sulfolane have shown that it begins to decompose at temperatures above 220°C, with the primary decomposition product being sulfur dioxide. researchgate.netsulfolane.cn The thermal decomposition of substituted sulfolanes, including those with amino groups, is expected to occur at similarly elevated temperatures. The onset of decomposition for five-membered cyclic sulfones generally occurs below 300°C. acs.org

The mechanism of thermal decomposition of sulfolane derivatives can be complex and may involve radical pathways. For this compound, heating at high temperatures would likely lead to the extrusion of sulfur dioxide and the formation of various hydrocarbon products resulting from the fragmentation of the remaining carbon skeleton. The presence of the amino and methyl substituents may influence the decomposition temperature and the nature of the products formed.

Kinetic studies of the thermal decomposition of energetic materials containing nitrogen-rich heterocyclic esters have shown that the process often follows a radical mechanism, with homolytic cleavage of C-C, C-N, and C-O bonds. wikipedia.org A similar mechanistic framework could be applicable to the high-temperature decomposition of the subject compound. The rate of decomposition would be expected to increase significantly with temperature.

Table 3: Thermal Stability Data for Sulfolane and Related Compounds

Compound Onset of Decomposition (°C) Primary Decomposition Products
Sulfolane > 220 SO₂, various hydrocarbons
2,5-Dihydrothiophene 1,1-dioxide (Sulfolene) 140 - 260 SO₂, 1,3-butadiene

Note: This table provides thermal stability data for the parent sulfolane and related compounds to give context to the expected thermal behavior of this compound.

Computational and Theoretical Investigations of N,3 Dimethyltetrahydrothiophen 3 Amine 1,1 Dioxide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool to elucidate the fundamental electronic and structural properties of molecules. For N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide, these theoretical approaches provide insights that are often complementary to experimental data, offering a molecular-level understanding of its behavior.

Electronic Structure and Molecular Orbitals Analysis (HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its reactivity and photophysical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.netmdpi.com A smaller gap generally suggests higher reactivity. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative and based on general principles of related compounds, as specific computational studies for this compound are not available.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Density Functional Theory (DFT) Studies of Conformational Energy Landscapes and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries, energies, and properties of molecules. sciepub.commdpi.com It is particularly effective for mapping the conformational energy landscape, identifying stable conformers (energy minima), and determining the energy barriers for interconversion between them (transition states). researchgate.net

The tetrahydrothiophene (B86538) ring is not planar and can adopt several conformations, such as twist-chair and twist-boat forms. researchgate.net The presence of substituents—the methyl and amine groups at the C3 position and the methyl group on the nitrogen—introduces steric and electronic effects that influence the relative stability of these conformers. DFT calculations can precisely quantify these energy differences. For instance, different chair and boat conformations would be optimized to find the most stable, lowest-energy structure. researchgate.netresearchgate.net The stability arises from a balance of factors including ring pucker, torsional strain, and intramolecular interactions like hydrogen bonding.

A Priori Spectroscopic Property Prediction (NMR, IR, UV-Vis)

A significant advantage of quantum mechanical methods is the ability to predict spectroscopic properties before a compound is synthesized or analyzed experimentally. semanticscholar.org

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net These predictions are valuable for assigning experimental spectra and confirming molecular structures.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can be calculated. researchgate.netresearchgate.net This allows for the theoretical prediction of the IR spectrum, helping to identify characteristic peaks for functional groups like the S=O stretches of the sulfone and the N-H stretch of the amine.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. derpharmachemica.comresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

Interactive Data Table: Predicted Spectroscopic Data (Illustrative) Note: The following data is illustrative and based on general principles of related compounds.

Spectroscopy Predicted Peak/Shift Assignment
¹H NMR δ 2.5-3.5 ppm CH₂ adjacent to SO₂
δ 1.2 ppm C-CH₃
δ 2.3 ppm N-CH₃
¹³C NMR δ 50-60 ppm C-SO₂
δ 60-70 ppm C-N
IR 1300-1350 cm⁻¹ Asymmetric SO₂ stretch
1120-1160 cm⁻¹ Symmetric SO₂ stretch
3300-3500 cm⁻¹ N-H stretch

| UV-Vis | ~210 nm | π → π* transition |

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the environment. tudelft.nlrsc.org

Conformational Flexibility and Solvent Effects

MD simulations can reveal the dynamic nature of the this compound molecule, showing how it flexes and changes shape over time. rsc.org By performing these simulations in a virtual box filled with solvent molecules (e.g., water, DMSO), one can study the profound impact of the solvent on conformational preferences. The solvent can stabilize certain conformers through interactions like hydrogen bonding, thereby shifting the conformational equilibrium compared to the gas phase. researchgate.net

Intermolecular Interactions with Solvents or Co-crystallizing Agents

The way a molecule interacts with its surroundings is key to its physical properties, such as solubility and crystal structure. MD simulations provide a detailed picture of these intermolecular interactions. researchgate.net For this compound, simulations can map out the hydrogen bonds between the amine group and protic solvents or the dipole-dipole interactions between the highly polar sulfone group and polar aprotic solvents like DMSO. scienceopen.com This information is critical for understanding solvation shells and can guide the selection of solvents for reactions or crystallization processes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Sulfone-Amine Scaffolds (Focusing on intrinsic chemical properties, not biological activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties or biological activities, respectively. In the context of sulfone-amine scaffolds, such as this compound, QSPR models can be particularly insightful for predicting intrinsic chemical properties without the need for extensive experimental measurements. These models are built upon the principle that the properties of a chemical are encoded in its molecular structure.

The development of a QSPR model involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including topological, geometrical, electronic, and constitutional characteristics. For a series of related sulfone-amine compounds, these descriptors can be correlated with experimentally determined or computationally calculated physicochemical properties to generate a predictive model.

A study on a series of sulfonamide derivatives utilized topological and quantum chemical indices to predict properties such as thermal energy, heat capacity, and entropy. jcsp.org.pkresearchgate.net The descriptors used in such studies often include the Randić index (a measure of molecular branching), the Balaban index, and quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pkresearchgate.net These models have demonstrated that a combination of a few key descriptors can effectively predict the physicochemical properties of this class of compounds. jcsp.org.pkresearchgate.net

For instance, a QSPR analysis might reveal that the dipole moment of a series of sulfone-amine compounds is strongly correlated with a combination of the solvent-accessible surface area and specific electronic parameters. Similarly, properties like boiling point or viscosity, which are crucial for the practical application of these compounds as solvents or reagents, can be predicted. In a computational study of fluorinated sulfolane (B150427) derivatives, properties such as dielectric constants, boiling points, and basicities were estimated using Density Functional Theory (DFT) and the COSMO-RS method. nih.gov

Below is an interactive data table showcasing a hypothetical QSPR analysis for a series of substituted tetrahydrothiophene 1,1-dioxide derivatives, illustrating the relationship between various molecular descriptors and a predicted intrinsic property, such as the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Interactive Data Table: Hypothetical QSPR Descriptors for Substituted Tetrahydrothiophene 1,1-Dioxide Derivatives

CompoundSubstituent (R)Molecular Weight ( g/mol )LogP (Predicted)Polar Surface Area (Ų)Dipole Moment (Debye)
1 -H120.170.8542.54.71
2 -CH₃134.191.2542.54.85
3 -NH₂135.190.6068.65.10
4 -N(CH₃)₂163.241.5045.75.05
5 -OH136.170.5562.83.90
6 -F138.160.9542.53.20
7 -CN145.180.7066.31.80

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSPR study. It does not represent experimentally verified values for these specific compounds.

This table demonstrates how systematic changes in the substituent 'R' on the tetrahydrothiophene 1,1-dioxide scaffold can influence various molecular descriptors and, consequently, the predicted LogP value. Such models, once validated, can be powerful tools for the rational design of new sulfone-amine compounds with desired intrinsic chemical properties for a wide range of applications.

Derivatization, Analogs, and Scaffold Exploration Based on N,3 Dimethyltetrahydrothiophen 3 Amine 1,1 Dioxide

Design and Synthesis of N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide Analogs

The design of analogs based on the this compound core focuses on systematically altering its constituent parts to modulate physicochemical properties such as solubility, lipophilicity, and chemical reactivity. Synthetic strategies often build upon established methods for constructing the tetrahydrothiophene (B86538) ring, followed by diversification of the amine and methyl substituents. A key approach involves the synthesis of a core intermediate, such as tetrahydrothiophene-3-one, which can then undergo reductive amination and subsequent N-alkylation to install the desired amine functionality. The oxidation of the sulfide (B99878) to the sulfone is typically a late-stage transformation.

Modifications to the central tetrahydrothiophene ring are undertaken to alter the spatial arrangement of substituents and to explore new regions of chemical space. These modifications can fundamentally change the scaffold's properties.

Introduction of Unsaturation: Dehydrogenation to form dihydrothiophene or thiophene (B33073) analogs introduces planarity and changes the electronic properties of the scaffold.

Fused Ring Systems: Annulation of the tetrahydrothiophene ring with aromatic or other heterocyclic systems can create more rigid and complex structures. For instance, methods for synthesizing 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives have been developed, providing a template for fused bicyclic analogs. researchgate.net

Heteroatom Substitution: Replacing carbon atoms within the ring with other heteroatoms (e.g., oxygen to form a thioxane derivative) can significantly alter polarity and hydrogen bonding potential.

These structural changes provide access to novel scaffolds with distinct three-dimensional shapes and physicochemical characteristics compared to the parent molecule.

The most direct method for creating analogs of this compound is to vary the substituents on the exocyclic amine and the carbon atoms of the ring. The tertiary amine allows for a wide range of modifications, while substitution at other ring positions requires more complex synthetic routes.

N-Substituent Variation: The N-methyl group can be replaced with a wide array of alkyl, aryl, acyl, or heterocyclic moieties. This is typically achieved through N-alkylation or N-acylation of a secondary amine precursor (3-methyltetrahydrothiophen-3-amine 1,1-dioxide). These modifications can systematically tune properties like basicity, lipophilicity, and steric bulk.

C3-Substituent Variation: The methyl group at the C3 position can be replaced with other alkyl chains, functionalized side chains, or aromatic groups. This generally requires starting from a different ketone precursor (e.g., 3-ethyltetrahydrothiophen-3-one) in the synthetic sequence.

Substitution at Other Ring Positions (C2, C4, C5): Introducing substituents at other positions on the tetrahydrothiophene ring adds further structural diversity. This can be achieved through multi-step synthetic sequences starting from appropriately functionalized precursors.

The table below illustrates potential variations based on common synthetic transformations.

Position of VariationType of SubstituentPotential Impact on Properties
Nitrogen Short/Long Alkyl ChainsModulates lipophilicity and steric hindrance.
Aryl or Heteroaryl GroupsIntroduces aromatic interactions, alters electronics.
Acyl GroupsReduces basicity of the nitrogen, introduces H-bond acceptor.
C3 Position Ethyl, Propyl, etc.Increases lipophilicity and size.
Benzyl or PhenylAdds significant steric bulk and potential for pi-stacking.
Functionalized Alkyl ChainsAllows for attachment of other chemical moieties.
C2/C5 Positions Alkyl or Aryl GroupsAlters conformation and steric profile.
HalogensModifies electronic properties and lipophilicity.

Isosteric replacement is a strategy used to substitute one atom or group of atoms for another with similar size, shape, and electronic properties to create a new molecule with potentially different but related chemical characteristics. youtube.com This approach is valuable for fine-tuning the properties of the this compound scaffold.

Sulfone Group Replacements: The sulfone moiety is a key functional group. Non-classical isosteres can replace it to modulate polarity and hydrogen bonding capabilities. youtube.com For example, a sulfoximine provides aza-analogs of sulfones, introducing an additional vector for substitution on the nitrogen atom. researchgate.netacs.org Other potential replacements include sulfonamides or even non-sulfur containing groups like a ketone or a difluoromethylene (-CF2-) group, which can mimic some of the electronic properties of the sulfone. cambridgemedchemconsulting.com

Tetrahydrothiophene Ring Replacements: The entire saturated ring can be considered for isosteric replacement. A cyclopentane or pyrrolidine ring could offer a similar five-membered saturated core, removing the sulfur atom and its associated oxidative metabolism potential. nih.gov Replacing the thiophene ring with other five-membered heterocycles like furan, thiazole, or pyrazole is a common strategy in medicinal chemistry to alter metabolic stability and polarity. cambridgemedchemconsulting.com

Amine and Methyl Group Replacements: The tertiary amine can be replaced with an ether (-O-) or a methylene (B1212753) (-CH2-) group to remove the basic center. youtube.com The methyl group is isosterically similar to other small groups like a hydroxyl (-OH), amino (-NH2), or fluorine (-F) atom. youtube.com

The following table summarizes key isosteric replacements relevant to the scaffold.

Original GroupIsosteric Replacement(s)Rationale for Replacement
Sulfone (-SO2-) Sulfoximine (-S(O)NH-), Sulfonamide (-SO2NH-)Mimics polarity and H-bonding; adds synthetic handle. researchgate.netacs.org
Ketone (-C(O)-)Retains a polar, H-bond accepting group.
Tetrahydrothiophene Ring Cyclopentane, Pyrrolidine, Tetrahydrofuran (B95107)Maintains overall size and shape while altering heteroatom content. nih.gov
Tertiary Amine (-N(CH3)-) Ether (-O-), Methylene (-CH2-)Removes basicity, alters polarity. youtube.com
Methyl (-CH3) Chlorine (-Cl), Hydroxyl (-OH), Amino (-NH2)Similar in size, but offers different electronic and H-bonding properties. youtube.com

Scaffold-Based Library Synthesis for Diversity-Oriented Approaches

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.ukcam.ac.uk The this compound core can serve as a starting scaffold for such libraries. The goal is to generate significant skeletal diversity rather than just decorating a common core with different R-groups. nih.gov

A typical DOS strategy would involve:

Scaffold Elaboration: Synthesizing a key intermediate, such as a functionalized tetrahydrothiophene, on a solid support to simplify purification. mdpi.com

Introduction of Diversity: Using a series of branching reaction pathways to modify the core scaffold itself, for example, by performing ring-opening, ring-expansion, or annulation reactions.

Appendage Diversity: In parallel, different building blocks can be attached to the functional handles on the scaffold (e.g., the amine).

This approach allows for the rapid generation of a library of compounds with varied core structures, all originating from the tetrahydrothiophene motif. mdpi.compitt.edu Such libraries are valuable for high-throughput screening campaigns to identify novel compounds with interesting chemical or material properties. The key is to design synthetic routes that allow for the creation of not just analogs, but entirely new molecular frameworks. lifechemicals.com

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of derivatives of this compound is governed by the interplay of its functional groups and the electronic effects of its substituents.

Amine Basicity and Nucleophilicity: The basicity of the tertiary amine is a primary determinant of its reactivity. Electron-withdrawing groups attached to the nitrogen (e.g., acyl groups) or on the ring will decrease its basicity and nucleophilicity. Conversely, electron-donating groups will increase it. This directly impacts the ease with which the nitrogen can be protonated, quaternized, or participate in nucleophilic reactions.

Reactivity of the Sulfone Group: The sulfone group is generally chemically stable and unreactive. However, the electron-withdrawing nature of the sulfone can acidify the protons on the adjacent α-carbons (C2 and C4 positions). This can facilitate deprotonation with a strong base, allowing for subsequent alkylation or other functionalization at these positions, although this can be challenging.

Ring Stability: The tetrahydrothiophene 1,1-dioxide ring is a stable saturated heterocyclic system. It is resistant to oxidation and moderate acidic or basic conditions. However, extreme conditions could lead to ring-opening reactions.

Influence of Substituents: The nature and position of other substituents on the ring can influence the reactivity of the entire molecule. For example, a bulky group at the C3 or C4 position could sterically hinder reactions at the amine or adjacent carbon atoms. The electronic properties of substituents can also be transmitted through the sigma-bond framework, subtly influencing the reactivity of distal functional groups.

Advanced Applications in Chemical Research Excluding Clinical Human Trials

N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide as a Synthetic Intermediate or Building Block

The tetrahydrothiophene (B86538) 1,1-dioxide core, often referred to as a sulfolane (B150427) ring, is a stable and versatile scaffold. wikipedia.orgchemimpex.com The presence of a tertiary amine at the 3-position, along with a methyl group, provides specific points for chemical modification, making this compound a useful building block for more elaborate molecules.

Role in Complex Molecule Synthesis

The utility of the 3-aminotetrahydrothiophene 1,1-dioxide framework in constructing complex molecules is well-documented. The amine functionality serves as a key handle for introducing a variety of substituents and extending the molecular architecture. For instance, reductive amination is a powerful technique used to synthesize amine analogs, allowing for the systematic modification of the molecule's periphery.

Furthermore, the sulfolane ring itself can be part of a larger synthetic strategy. The inherent stability of the sulfone group allows it to be carried through multi-step reaction sequences without decomposition. This robustness is critical when constructing complex natural products or architecturally intricate molecular probes where sensitive functional groups might otherwise limit the available synthetic routes. The diverse substitution patterns available for sulfolenes, the unsaturated precursors to sulfolanes, make them useful for preparing multi-substituted 1,3-diene equivalents, which are valuable intermediates in organic synthesis. researchgate.net

Application in Heterocyclic Chemistry

The this compound scaffold is intrinsically valuable in heterocyclic chemistry. The sulfolane ring system can be annulated, or fused, with other heterocyclic rings to create novel, polycyclic systems. Research has demonstrated the synthesis of tetrahydrothiophene 1,1-dioxides fused with oxazolidin-2-one and morpholin-2-one (B1368128) fragments from cis- and trans-isomeric amino alcohols of the sulfolane series. researchgate.net Such fused systems are of significant interest as they combine the structural features of different heterocyclic classes, potentially leading to compounds with unique chemical properties.

The synthesis of these fused systems often depends on the stereochemistry of the starting amino alcohol. For example, cis-isomers can react with cyclizing agents like triphosgene (B27547) to yield fused oxazolidin-2-ones, while trans-isomers may lead to acyclic urea (B33335) derivatives under the same conditions. researchgate.net This stereospecificity highlights the role of the 3-amino-sulfolane scaffold as a structurally defined building block for creating complex, three-dimensional heterocyclic architectures.

Potential as a Ligand in Catalysis (e.g., Organocatalysis, Metal Catalysis)

The dual functionality of this compound, possessing both a Lewis basic amine site and a polar sulfone group, suggests its potential as a ligand in various catalytic systems.

In the realm of metal catalysis , sulfur-containing N-heterocyclic carbenes (NHCs) have been explored as effective ligands. Tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes, for instance, have been synthesized and characterized. These complexes have demonstrated catalytic capabilities in C-C coupling reactions. The sulfur atom of the tetrahydrothiophene ring can coordinate with the metal center, influencing the steric and electronic properties of the catalyst and, consequently, its activity and selectivity.

For organocatalysis , the tertiary amine group is a classic functional group for promoting a wide range of chemical transformations. Aminocatalysis often proceeds through the formation of transient iminium or enamine intermediates. The this compound could potentially catalyze reactions such as Michael additions or aldol (B89426) reactions. The rigid sulfolane backbone could impart specific steric biases, potentially leading to stereoselective transformations. Organocatalytic domino reactions, which are one-pot, multi-step approaches, have become attractive for synthesizing substituted tetrahydrothiophenes due to their efficiency and environmental benefits.

Use in Materials Science (e.g., as a Monomer for Polymers, Dopant, or Component in Supramolecular Assemblies)

The sulfone group is a key component in high-performance polymers, imparting desirable properties such as thermal stability and chemical resistance. chemimpex.com The tetrahydrothiophene 1,1-dioxide unit can be incorporated into polymer backbones to create materials with enhanced characteristics. chemimpex.com

Recent research into sulfone-containing polymers has shown their effectiveness as photocatalysts. nih.govacs.org The inclusion of units like dibenzo[b,d]thiophene sulfone in a polymer backbone can significantly improve hydrogen evolution rates from water. nih.gov The sulfone unit plays a dual role: it influences the thermodynamics of charge transfer and can act as the electron transfer site. nih.gov While this compound itself is a small molecule, its derivative could be functionalized to act as a monomer in the synthesis of such advanced materials. The amine group offers a convenient point for polymerization reactions.

The high polarity of the sulfolane ring also makes it a candidate for use in supramolecular assemblies , where non-covalent interactions dictate the formation of larger, ordered structures. wikipedia.org The combination of the polar sulfone, the less polar carbon framework, and the hydrogen-bond-accepting amine group could allow the molecule to participate in complex intermolecular interactions. Furthermore, sulfolane is used as a solvent and component in battery materials, indicating the utility of this chemical class in electronic applications. tcichemicals.com

This compound in Chemical Biology Probes (Purely chemical probe development, no biological data interpretation)

The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has been systematically studied as a core structure for the development of chemical probes. The focus of such research is often on creating molecules that can interact with specific biological targets to elucidate biological pathways, without the goal of therapeutic application.

The development of these probes involves a fine-tuning strategy where different substituents are introduced to modulate the molecule's properties. The synthesis of a library of analogs allows for the exploration of structure-property relationships. For example, modifications can be made to the aminoalkyl moiety to enhance potency or other desired chemical characteristics.

The table below illustrates a typical synthetic strategy for modifying a core scaffold, in this case, a generalized 3-aminotetrahydrothiophene 1,1-dioxide, to develop a series of chemical probes. The focus is on the chemical modifications and the resulting structural diversity.

Table 1: Synthetic Modifications of the 3-Aminotetrahydrothiophene 1,1-Dioxide Scaffold for Chemical Probe Development

Entry Core Scaffold Modification Strategy Example Substituent (R-group on Amine) Synthetic Reaction Type
1 3-aminotetrahydrothiophene 1,1-dioxide N-Alkylation -CH₃, -CH₂CH₃ Reductive Amination
2 3-aminotetrahydrothiophene 1,1-dioxide N-Arylation -C₆H₅ Buchwald-Hartwig Amination
3 3-aminotetrahydrothiophene 1,1-dioxide Acylation -C(O)CH₃ Amide Coupling
4 3-aminotetrahydrothiophene 1,1-dioxide Sulfonylation -S(O)₂CH₃ Sulfonamide Formation
5 3-aminotetrahydrothiophene 1,1-dioxide Linkage to Reporter Groups Alkyne or Azide for Click Chemistry Copper-catalyzed Azide-Alkyne Cycloaddition

This systematic approach to synthesis allows for the creation of a diverse set of molecules from a common intermediate. The this compound represents one such specific analog within a larger library of potential chemical probes, where the N-methyl and 3-methyl groups are fixed structural features.

Future Directions and Emerging Research Avenues

Exploration of Unexplored Synthetic Pathways for N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide and its Derivatives

The development of novel and efficient synthetic routes is paramount for accessing this compound and a diverse library of its derivatives. While classical methods for constructing the tetrahydrothiophene (B86538) 1,1-dioxide (sulfolane) ring exist, future research will likely focus on more sophisticated and sustainable approaches that offer greater control over stereochemistry and functional group tolerance.

Emerging synthetic strategies include:

Organocatalytic Asymmetric Synthesis : The last decade has seen a surge in organocatalytic domino reactions for creating enantiopure tetrahydrothiophenes. researchgate.net These one-pot, multi-step methods are economically and environmentally advantageous over traditional syntheses that require the isolation of intermediates. researchgate.net Future work could adapt these aminocatalytic or bifunctional hydrogen-bonding catalysis routes to install the chiral quaternary center at the C3 position with high enantioselectivity. researchgate.net

Transition-Metal-Catalyzed C-N Bond Formation : Modern organic synthesis has been revolutionized by transition-metal catalysis. Methodologies using copper or palladium catalysts for C-N bond formation could be explored for the amination step. acs.org These methods often proceed under milder conditions and with greater functional group compatibility than classical approaches. researchgate.net Investigating novel ligand scaffolds could further enhance the efficiency and selectivity of these transformations for hindered substrates like the C3-position of the sulfolane (B150427) ring.

Domino and Cascade Reactions : Designing a synthetic sequence where multiple bonds are formed in a single operation (a domino or cascade reaction) represents a highly efficient strategy. A potential unexplored pathway could involve a domino Michael addition/intramolecular cyclization sequence to construct the substituted sulfolane ring from acyclic precursors. researchgate.net

Flow Chemistry and Process Optimization : Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would allow for more efficient production and facilitate the rapid generation of an analog library for screening purposes.

Development of Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogs

As more complex derivatives of this compound are synthesized, particularly those with multiple stereocenters, the need for advanced characterization techniques becomes critical. While standard 1D NMR (¹H and ¹³C) provides basic structural information, unambiguous assignment of complex analogs requires more sophisticated methods.

Future research will benefit from the development and application of:

Advanced NMR Spectroscopy : Two-dimensional NMR techniques are indispensable for elucidating the structure of complex organic molecules. semanticscholar.orgresearchgate.net Techniques like COSY, HSQC, and HMBC are used to establish connectivity, while NOESY is crucial for determining the relative stereochemistry of substituents on the sulfolane ring. ipb.pt For chiral, non-racemic derivatives, the use of chiral shift reagents can help in determining enantiomeric purity.

Chiral Chromatography : The separation of enantiomers is essential for evaluating the biological or material properties of chiral compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) are powerful techniques for both analytical and preparative scale enantiomeric separation. nih.govmdpi.comnih.govsigmaaldrich.com Future efforts will involve screening various polysaccharide-based or other specialized CSPs to develop robust separation methods for the target amine and its derivatives. mdpi.comnih.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and absolute stereochemistry. ipb.pt Obtaining suitable crystals of derivatives, potentially as salts with chiral acids, will be a key goal for unequivocally confirming their three-dimensional structure.

Quantum Chemical Calculations : Computational methods are increasingly used to complement experimental data. Quantum chemical calculations can predict NMR chemical shifts and coupling constants, which can aid in the interpretation of complex spectra and help to assign the structure of isomers when experimental data is ambiguous. nih.govamanote.comresearchgate.net

TechniqueInformation ObtainedApplication to Complex Analogs
2D NMR (COSY, HSQC, HMBC)Covalent bond connectivityUnambiguous assignment of proton and carbon signals in crowded spectra.
2D NMR (NOESY)Through-space proton-proton correlationsDetermination of relative stereochemistry and preferred conformations. ipb.pt
Chiral HPLC/SFCSeparation of enantiomersDetermination of enantiomeric purity and isolation of single enantiomers. nih.govmdpi.com
X-ray Crystallography3D molecular structureAbsolute stereochemical assignment and precise geometric parameters. ipb.pt
Quantum ChemistryPredicted spectroscopic dataAiding spectral interpretation and confirming structural assignments. nih.govamanote.com

Integration of this compound into Novel Computational Models and Machine Learning for Chemical Discovery

The integration of computational chemistry and machine learning is revolutionizing the process of chemical discovery, enabling the prediction of molecular properties and accelerating the design of new functional molecules. nih.govnih.govresearchgate.net this compound and its virtual derivatives are ideal candidates for such in silico studies.

Emerging research avenues in this domain include:

In Silico ADME/Tox Profiling : Before significant resources are invested in synthesizing derivatives, computational models can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. nih.govmdpi.com Web-based platforms and specialized software can estimate properties like water solubility, Caco-2 cell permeability, blood-brain barrier penetration, and potential for mutagenicity. mdpi.comresearchgate.net This allows for the early-stage filtering of compounds with undesirable pharmacokinetic or toxicological properties.

Quantum Chemical Property Prediction : Methods like Density Functional Theory (DFT) and COSMO-RS can be used to calculate a wide range of physicochemical properties. nih.gov These include electrochemical stability, dielectric constants, and basicity, which are crucial for applications in materials science, such as in electrolytes for electrochemical devices. nih.gov

Machine Learning for Property Prediction : By generating a large virtual library of derivatives of this compound, machine learning models can be trained to predict their properties. These models can identify structure-property relationships that may not be intuitive, guiding the design of new molecules with optimized characteristics for specific applications.

Virtual Screening and Target Identification : If a particular biological target is of interest, computational docking studies can predict the binding affinity of the compound and its analogs. This can help prioritize which derivatives to synthesize for experimental testing, making the discovery process more efficient.

Computational MethodPredicted PropertiesImpact on Research
ADME/Tox ModelingSolubility, Permeability, BBB penetration, MutagenicityPrioritizes synthetic targets with drug-like properties. nih.govmdpi.com
Quantum Chemistry (DFT)HOMO/LUMO energies, Dipole moment, Redox potentialsGuides design for electronic and electrochemical applications. nih.gov
Machine LearningStructure-Property RelationshipsAccelerates discovery of compounds with optimized properties.
Molecular DockingBinding affinity to biological targetsIdentifies potential therapeutic applications.

Discovery of Novel Applications in Fundamental Chemical Synthesis and Advanced Materials Science

The unique structural features of this compound—a polar sulfone group, a chiral tertiary amine, and a robust heterocyclic core—make it a promising candidate for a range of novel applications.

Future research is expected to explore its potential in:

Advanced Polymers : Sulfone-containing polymers, such as polysulfone (PSU), polyethersulfone (PESU), and polyphenylsulfone (PPSU), are known for their exceptional thermal stability, mechanical strength, and chemical resistance. 4spe.orgtuntunplastic.comsyensqo.comfuturemarketinsights.com Derivatives of this compound could be designed as novel monomers for the synthesis of high-performance polymers. The incorporation of the amine functionality could provide a site for cross-linking or for introducing other desired properties into the polymer backbone.

Materials for Organic Electronics : The strong dipole moment associated with the sulfone group makes this scaffold interesting for applications in organic electronics. Diphenyl sulfone derivatives have been investigated as potential emitters for organic light-emitting diodes (OLEDs). mdpi.com The saturated tetrahydrothiophene core in this compound could be incorporated into host materials or as a building block in thermally activated delayed fluorescence (TADF) emitters, potentially leading to highly efficient blue OLEDs. mdpi.comnih.gov

Organocatalysis : The presence of a chiral tertiary amine suggests a potential application as an organocatalyst. researchgate.net The rigid sulfolane backbone could provide a well-defined chiral environment for asymmetric transformations, such as Michael additions or aldol (B89426) reactions. Its efficacy as a catalyst in various organic reactions remains a completely unexplored and promising field of investigation.

Specialty Solvents and Electrolytes : Sulfolane itself is a highly polar aprotic solvent used in industrial processes. chemimpex.com Functionalized derivatives could serve as specialty solvents with tailored properties or as components in non-aqueous electrolytes for batteries and supercapacitors, where high electrochemical stability and dielectric constant are desirable. nih.gov

Q & A

Q. What are the established synthetic routes for N,3-dimethyltetrahydrothiophen-3-amine 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfone-containing amines like this compound often involves:

  • Oxidative functionalization : Thietane derivatives can be oxidized with catalytic tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) under basic conditions (pH ~11.5) to form sulfone intermediates. This method avoids over-oxidation and ensures regioselectivity .
  • Chlorination and substitution : Chlorination of the sulfone backbone using Cl₂ under UV irradiation (e.g., in CCl₄) introduces reactive halogens, which can undergo nucleophilic substitution with methylamine to install the amine group. Reaction temperatures below 10°C minimize side products .
  • Cyclization strategies : For structurally analogous compounds, o-(alkylsulfonyl)benzyl azides have been cyclized using strong bases like LDA (lithium diisopropylamide) to form dihydrothiophen-3-amine derivatives. This approach requires anhydrous tetrahydrofuran (THF) and low temperatures (−78°C) to control denitrogenation and cyclization kinetics .

Q. Key Optimization Parameters :

  • pH control during oxidation to prevent decomposition.
  • Temperature modulation during halogenation to avoid polymerization.
  • Solvent selection (e.g., THF for cyclization) to stabilize intermediates.

Q. How can NMR and X-ray crystallography be applied to confirm the structure and stereochemistry of this compound?

Methodological Answer :

  • ¹H/¹³C NMR :
    • The sulfone group (SO₂) deshields adjacent protons, causing distinct downfield shifts (e.g., δ 3.5–4.5 ppm for CH₂-SO₂).
    • Methylamine protons (N-CH₃) typically appear as singlets near δ 2.2–2.5 ppm, while tetrahydrothiophene ring protons show complex splitting due to restricted rotation .
  • X-ray crystallography :
    • Single-crystal X-ray analysis resolves the chair conformation of the tetrahydrothiophene ring and confirms the equatorial orientation of the methylamine group. Hydrogen bonding between the sulfone oxygen and amine protons often stabilizes the crystal lattice .

Q. Example Data :

Proton Position δ (ppm) Multiplicity
N-CH₃2.3Singlet
CH₂-SO₂3.9–4.2Doublet of doublets

Advanced Research Questions

Q. What factors influence the regioselectivity of halogenation reactions on this compound?

Methodological Answer : Regioselectivity in halogenation depends on:

  • Conjugation effects : The sulfone group stabilizes adjacent carbocations, directing electrophilic bromine to the α-position (adjacent to SO₂). In aprotic solvents (e.g., CCl₄), bromine adds preferentially to the double bond in conjugated systems, forming 3,4-dibromo derivatives .
  • Solvent polarity : Polar solvents (e.g., H₂O) favor ionic intermediates, leading to β-halogenation via radical pathways. For example, 2,3-dibromotetrahydrothiophene 1,1-dioxide forms exclusively in aqueous media .
  • Temperature : Lower temperatures (−20°C) favor kinetic control, while higher temperatures promote thermodynamic products.

Q. Experimental Design :

  • Use UV-Vis spectroscopy to monitor bromine addition kinetics.
  • Compare yields in aprotic vs. protic solvents.

Q. How does the sulfone group affect the compound’s participation in Diels-Alder and cycloaddition reactions?

Methodological Answer : The electron-withdrawing sulfone group:

  • Activates the diene : Thiophene 1,1-dioxides exhibit enhanced reactivity as dienophiles due to SO₂-induced electron deficiency. For example, they undergo Diels-Alder reactions with electron-rich dienes (e.g., cyclopentadiene) at room temperature, yielding bicyclic sulfones .
  • Directs regioselectivity : The sulfone group polarizes the π-system, favoring endo transition states. Computational studies (DFT) show a 10–15 kJ/mol stabilization of endo vs. exo pathways .

Q. Case Study :

  • Reaction of thiete 1,1-dioxide with 1,3-butadiene produces a fused bicyclic sulfone with >90% regioselectivity under mild conditions (25°C, 12 hr) .

Q. What mechanistic insights explain the base-mediated isomerization of dihydrothiophene 1,1-dioxide derivatives?

Methodological Answer :

  • Isomerization pathways : Strong bases (e.g., KOtBu) deprotonate the α-hydrogen to the sulfone, generating a resonance-stabilized enolate. This intermediate undergoes [1,3]-sigmatropic shifts, converting 2,5-dihydrothiophene 1,1-dioxide to the 2,3-isomer .
  • Kinetic vs. thermodynamic control :
    • At low temperatures (−78°C), the less stable 2,5-isomer predominates.
    • Heating (80°C) drives equilibration to the thermodynamically favored 2,3-isomer.

Q. Validation :

  • Monitor isomer ratios via GC-MS or ¹H NMR over time.
  • Use deuterium labeling to track proton migration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.